1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]piperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-13(4-2)9-10-14-7-5-12(11-15)6-8-14/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBFHRCQHFUIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062587-10-3 | |
| Record name | 1-[2-(diethylamino)ethyl]piperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate
The CA2881935A1 protocol achieves 80% yield by refluxing ethyl isonipecotate with 2-bromoethanol in toluene using DBU or potassium carbonate. Key parameters:
- Solvent : Toluene (reflux at 110°C)
- Base : DBU (prevents dimerization vs. K₂CO₃)
- Workup : Aqueous extraction followed by thionyl chloride treatment converts hydroxyl to chloride.
Reaction Scheme :
$$
\text{Ethyl isonipecotate} + \text{2-Bromoethanol} \xrightarrow{\text{DBU, toluene}} \text{Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate} \xrightarrow{\text{SOCl}_2} \text{Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate}
$$
Diethylamine Substitution
The chloro intermediate undergoes nucleophilic substitution with diethylamine in DMF at 60–80°C. Patent WO2012059941A1 demonstrates analogous aminations using stoichiometric bases (e.g., K₂CO₃) over 12–24 hours.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF | 72 | 98.5 |
| Temperature | 70°C | 68 | 97.8 |
| Base | K₂CO₃ | 75 | 99.1 |
Ester Reduction and Oxidation
LiAlH₄ reduces the ester to $$ \text{1-[2-(diethylamino)ethyl]piperidine-4-methanol} $$ (90% yield), followed by PCC oxidation to the aldehyde (65% yield). EP0614986A1 reports analogous alcohol oxidations using buffered enzymatic conditions for chiral integrity.
Synthetic Route 2: Direct N-Alkylation of Piperidine-4-carbaldehyde
Aldehyde Protection
Protecting the aldehyde as a 1,3-dioxolane acetal enables subsequent N-alkylation without side reactions. EP0614986A1 employs similar protection for enzymatic resolutions.
Alkylation with 2-Bromoethyl Diethylamine
Reaction of the protected aldehyde with 2-bromoethyl diethylamine in THF/DBU (24 hours, 50°C) achieves 58% alkylation yield. WO2012059941A1 notes MTBE as an effective solvent for analogous alkylations.
Deprotection and Isolation
Hydrolysis with 1M HCl regenerates the aldehyde, yielding $$ \text{1-[2-(diethylamino)ethyl]piperidine-4-carbaldehyde} $$ (83% purity by HPLC). CA2881935A1’s workup protocols (e.g., ethyl acetate crystallization) improve purity to >99%.
Comparative Analysis of Methodologies
Route 1 benefits from CA2881935A1’s optimized large-scale processes, while Route 2 offers shorter synthesis at the expense of acetal handling.
Salt Formation and Stabilization
WO2012059941A1’s malate salt protocol enhances stability: dissolving the free base in methyl isobutyl ketone with L-malic acid (3:1 molar ratio) yields a 99.6% pure salt. This step is critical for pharmaceutical applications requiring shelf-stable formulations.
Impurity Profiling and Mitigation
Dimer Formation
CA2881935A1 identifies $$ \text{1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)} $$ as a major dimer (38.6% in prior art), suppressed to <0.5% using DBU.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
Example :
(carboxylic acid derivative).
| Reactant | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde | KMnO₄ | H₂SO₄, 80°C | Piperidine-4-carboxylic acid derivative | 75–85% |
Nucleophilic Additions
The aldehyde group participates in nucleophilic additions, such as Grignard reactions or condensations. For example, reaction with vinylmagnesium bromide forms divinyl ketones .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Vinylmagnesium bromide | THF, −78°C → RT | 2-Substituted 4-piperidone | 82–94% |
Alkylation and Chlorination
The diethylaminoethyl side chain facilitates alkylation or halogenation. In Example 1 of Patent CA2881935A1, treatment with thionyl chloride (SOCl₂) yields ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Toluene, 50°C, 1 hr | Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate | 80% |
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems. For instance, intramolecular N-arylation using Pd catalysts forms carbazoles or related polycyclic structures .
| Catalyst System | Base | Product | Yield | Source |
|---|---|---|---|---|
| Pd₂(dba)₃/L1 | K₂CO₃ | Carbazole derivative | 34–99% |
Organometallic Reactions
The aldehyde group reacts with organolithium reagents. In Example 2 of CA2881935A1, phenyl lithium adds to the carbonyl group, forming alcohols after hydrolysis .
| Organometallic Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl lithium | Toluene, −15°C | Diphenylmethanol derivative | 57% |
Biochemical Interactions
While not a classical reaction, the compound modulates enzyme activity (e.g., ALDH inhibition) via binding to active sites, as seen in DEAB analogues .
Key Data :
Scientific Research Applications
1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde serves several crucial roles in scientific research:
Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact with biological targets, making it valuable in drug development.
Biological Studies
The compound is employed in studying biological pathways and mechanisms, particularly those involving neurotransmitter systems due to its structural similarities to other biologically active compounds.
Organic Synthesis
As an intermediate, it facilitates the formation of more complex organic molecules, aiding researchers in exploring new chemical reactions and pathways.
Case Study 1: Anticancer Research
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research demonstrated that modifications of piperidine derivatives led to enhanced potency against cancer cell lines, suggesting that 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde could be a potential lead compound for further development .
Case Study 2: Neuropharmacology
In neuropharmacological studies, this compound has been investigated for its effects on neurotransmitter systems, particularly in relation to cognitive functions. Its ability to modulate receptor activity highlights its potential as a therapeutic agent for cognitive impairments .
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde (C₁₀H₂₀N₂O)
- Structural Difference: Replaces the diethylamino group with a dimethylamino group.
- Impact on Properties: Lipophilicity: Lower logP (dimethyl group reduces hydrophobic interactions). Basicity: The dimethylamino group (pKa ~10) is slightly less basic than diethylamino (pKa ~9.5), affecting protonation and solubility.
- Applications : Used in synthesizing analogs of local anesthetics or CNS-targeting molecules, where reduced lipophilicity is advantageous .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (C₉H₁₅NO₄)
- Structural Difference: Replaces the carbaldehyde and diethylaminoethyl groups with an ethoxycarbonyl and carboxylic acid.
- Impact on Properties :
- Solubility : Carboxylic acid enhances water solubility (logS ≈ -2.5 vs. carbaldehyde’s logS ≈ -3.2).
- Reactivity : Ethoxycarbonyl acts as a protecting group, while the carboxylic acid enables peptide coupling.
- Applications : Used in peptide synthesis and as a precursor for protease inhibitors or anti-inflammatory agents .
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (C₁₇H₂₃N₅O)
- Structural Difference: Incorporates a pyridine-methylpiperazine moiety instead of diethylaminoethyl.
- Impact on Properties :
- Aromaticity : Pyridine enhances π-π stacking with biological targets.
- Basicity : Methylpiperazine introduces a secondary amine (pKa ~8.5), altering binding interactions.
- Applications: Potential use in kinase inhibitors or antipsychotics due to dual heterocyclic systems .
Diethylaminoethanol (C₆H₁₅NO)
- Structural Difference: A simpler ethanolamine derivative lacking the piperidine ring and carbaldehyde.
- Impact on Properties: Toxicity: Known irritant (skin/eyes) and moderate toxicity (LD₅₀ ~2,000 mg/kg in rats). Functionality: Used as a pH adjuster or surfactant, highlighting the diethylamino group’s versatility in formulation chemistry .
Key Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Applications |
|---|---|---|---|---|---|
| 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde | C₁₁H₂₂N₂O | 198.31 | Carbaldehyde, Diethylaminoethyl | 1.8 | Drug intermediates, CNS agents |
| 1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde | C₁₀H₂₀N₂O | 184.28 | Carbaldehyde, Dimethylaminoethyl | 1.2 | Local anesthetics, Synthetic precursors |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid | C₉H₁₅NO₄ | 201.22 | Carboxylic Acid, Ethoxycarbonyl | 0.5 | Peptide synthesis, Anti-inflammatory |
| 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde | C₁₇H₂₃N₅O | 313.40 | Carbaldehyde, Pyridine-Methylpiperazine | 2.3 | Kinase inhibitors, Antipsychotics |
| Diethylaminoethanol | C₆H₁₅NO | 117.19 | Ethanolamine, Diethylamino | 0.1 | Surfactants, pH adjusters |
Research Findings and Implications
- Reactivity: The carbaldehyde group in 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde allows for facile condensation reactions, distinguishing it from carboxylic acid or ester derivatives .
- Bioactivity: Piperidine derivatives with diethylaminoethyl groups show enhanced blood-brain barrier penetration compared to dimethyl analogs, making them candidates for CNS drug development .
- Safety: Diethylaminoethanol’s toxicity profile suggests that related compounds require rigorous evaluation of irritation and systemic effects .
Biological Activity
1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial applications. This article consolidates various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H20N2O
- SMILES : CN(C)CCN1CCC(CC1)C=O
- InChI : InChI=1S/C10H20N2O/c1-11(2)7-8-12-5-3-10(9-13)4-6-12/h9-10H,3-8H2
The biological activity of 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing various biochemical pathways. The compound's mechanism of action varies depending on the biological system being studied, which may include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to neuroprotective effects.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde. For instance:
- Cytotoxicity Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| FaDu | 45 | Bleomycin |
2. Neuroprotective Effects
Piperidine derivatives are also being explored for their neuroprotective properties:
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. This inhibition can enhance cholinergic transmission in the brain .
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Strong |
| Butyrylcholinesterase | Moderate |
3. Antimicrobial Activity
The antimicrobial properties of 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde have been evaluated against various bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL for strains like Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Case Studies
Several case studies have illustrated the effectiveness of piperidine derivatives in therapeutic applications:
- Cancer Treatment : A study involving a related piperidine derivative showed promising results in inhibiting tumor growth in animal models, suggesting a potential pathway for clinical application .
- Alzheimer's Disease Research : Research indicated that compounds similar to 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde could improve cognitive function in animal models by enhancing cholinergic signaling .
Future Directions
The ongoing research into piperidine derivatives suggests several avenues for future exploration:
- Optimization of Structure : Modifying the chemical structure may enhance selectivity and potency against specific biological targets.
- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of these compounds in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
